molecular formula C9H12BFO5 B8209112 (2-Fluoro-4-methoxy-3-(methoxymethoxy)phenyl)boronic acid

(2-Fluoro-4-methoxy-3-(methoxymethoxy)phenyl)boronic acid

Cat. No.: B8209112
M. Wt: 230.00 g/mol
InChI Key: PECYRACAHBHIFJ-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methoxy-3-(methoxymethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C9H12BFO5. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and methoxymethoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4-methoxy-3-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of palladium-catalyzed borylation reactions where the aryl halide is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-methoxy-3-(methoxymethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

(2-Fluoro-4-methoxy-3-(methoxymethoxy)phenyl)boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (2-Fluoro-4-methoxy-3-(methoxymethoxy)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

[2-fluoro-4-methoxy-3-(methoxymethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO5/c1-14-5-16-9-7(15-2)4-3-6(8(9)11)10(12)13/h3-4,12-13H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECYRACAHBHIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)OCOC)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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